3-Descyano Febuxostat Ethyl Ester

Descripción general

Descripción

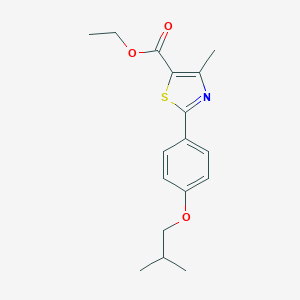

Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a key intermediate in the synthesis of several pharmaceutical agents, particularly those used to treat hyperuricemia and gouty arthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate involves multiple steps. One common method starts with the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and sodium formate in refluxing formic acid to produce 4-hydroxy-3-nitrobenzonitrile. This intermediate is then treated with thioacetamide to yield the corresponding thiobenzamide. Cyclization of thiobenzamide with 2-chloroacetoacetic acid ethyl ester affords 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, alkylation with isobutyl bromide provides the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert nitro groups to amines.

Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Descyano Febuxostat Ethyl Ester is utilized in various pharmaceutical applications, including:

- Quality Control and Assurance :

- Abbreviated New Drug Application (ANDA) :

- Toxicity Studies :

- Pharmacokinetic Studies :

Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Enhanced Stability : The ethyl ester form exhibits improved stability compared to non-esterified counterparts, which can lead to better therapeutic outcomes.

- Drug Interaction Studies : Research indicates that this compound can interact with xanthine oxidase, providing insights into potential drug-drug interactions that may affect therapeutic efficacy and safety.

-

Case Study on Quality Control :

- A study conducted by Pharmaffiliates demonstrated that using this compound as a reference standard significantly improved the accuracy of quality control tests for Febuxostat formulations, ensuring compliance with regulatory standards.

-

Pharmacokinetic Analysis :

- In a pharmacokinetic study published in a peer-reviewed journal, researchers utilized this compound to trace metabolic pathways in animal models, revealing critical data on how variations in chemical structure affect drug metabolism.

Mecanismo De Acción

The mechanism of action of Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it is involved in the inhibition of xanthine oxidase, an enzyme responsible for the production of uric acid. This inhibition helps reduce uric acid levels in the body, thereby alleviating symptoms of hyperuricemia and gout .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other thiazole derivatives such as:

- 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester

- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone .

Uniqueness

What sets Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to serve as a precursor for pharmaceutical agents targeting xanthine oxidase is particularly noteworthy .

Actividad Biológica

3-Descyano Febuxostat Ethyl Ester is a derivative of Febuxostat, a potent xanthine oxidase inhibitor used primarily in the treatment of hyperuricemia and gout. The biological activity of this compound is significant due to its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and relevant biochemical interactions.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 286.34 g/mol. Its structure is characterized by the presence of an ethyl ester group, which influences its pharmacokinetic profile compared to its parent compound, Febuxostat.

The primary mechanism of action for this compound is through the inhibition of xanthine oxidase (XO), an enzyme critical in the purine degradation pathway that converts hypoxanthine to xanthine and then to uric acid. By inhibiting XO, this compound effectively reduces serum uric acid levels, which is beneficial for patients with gout.

Key Mechanisms:

- Xanthine Oxidase Inhibition : The compound selectively inhibits both oxidized and reduced forms of XO, leading to decreased uric acid production.

- Pharmacokinetics : The ethyl ester modification may enhance oral bioavailability and alter the distribution and elimination profiles compared to Febuxostat.

Clinical Findings:

- Long-term Efficacy : A pivotal study indicated that long-term treatment with Febuxostat resulted in sustained serum uric acid levels below 6.0 mg/dL in 93% of subjects after five years .

- Gout Flare Reduction : The same study reported nearly complete abolition of gout flares in patients maintaining target uric acid levels .

Biochemical Interactions

This compound interacts with various enzymes and proteins within biochemical pathways. Its role as an xanthine oxidase inhibitor places it within a network of metabolic processes involving purines.

Interaction Studies:

- Drug-Drug Interactions : Research into the binding affinity of this compound with XO could reveal potential interactions with other medications used for gout management.

- Metabolic Pathways : The compound's metabolism may involve conjugation via UDP-glucuronosyltransferases (UGTs) and oxidation through cytochrome P450 enzymes, similar to its parent compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Febuxostat | C16H16N2O3S | Non-purine selective inhibitor of xanthine oxidase |

| Allopurinol | C5H4N4O3 | Traditional xanthine oxidase inhibitor |

| 3-Descyano Febuxostat | C16H15N2O2 | Lacks ethyl ester; serves as a reference standard |

| This compound | C17H18N2O2 | Enhanced pharmacokinetic profile due to ethyl ester |

Case Studies and Research Findings

While direct case studies on this compound are scarce, insights can be drawn from studies involving its parent compound:

- FOCUS Study : This five-year study assessed the long-term efficacy and safety of febuxostat in patients with chronic gout. It demonstrated significant reductions in serum uric acid levels and improved patient outcomes related to gout flares .

- Pharmacokinetic Profiles : Studies on febuxostat indicate that it achieves peak plasma concentrations within 1–1.5 hours post-administration, with high bioavailability (approximately 84%) and extensive protein binding (99.2%) .

Propiedades

IUPAC Name |

ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-20-17(19)15-12(4)18-16(22-15)13-6-8-14(9-7-13)21-10-11(2)3/h6-9,11H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRMNYUTCKYZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OCC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165308 | |

| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144060-97-9 | |

| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144060-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.